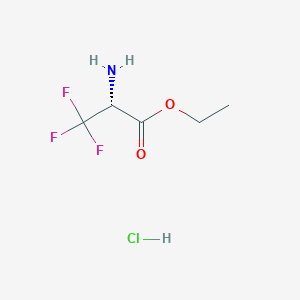
Butyl(pyridin-2-ylmethyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(pyridin-2-ylmethyl)amine dihydrochloride, also known as BPMAD, is an organic compound used in scientific research and laboratory experiments. BPMAD is a colorless, odorless, and water-soluble compound that has been studied for its potential applications in a variety of fields, including biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Catalysis and Polymerization
Butyl(pyridin-2-ylmethyl)amine dihydrochloride and its derivatives are explored for their roles in catalysis, particularly in polymerization processes. For instance, pyrazolylamine ligands, closely related to butyl(pyridin-2-ylmethyl)amine, have been studied for their ability to catalyze the oligomerization or polymerization of ethylene when activated with aluminum co-catalysts. The reaction outcomes, including the formation of butene, hexene, and polyethylene, were found to be dependent on the choice of co-catalyst and solvent, highlighting the ligand's versatility in polymerization catalysis (Obuah et al., 2014).
Coordination Polymers and Metal Complexes
The compound and its analogs are utilized in constructing coordination polymers and metal complexes, which have applications in materials science and catalysis. For example, the self-assembly of silver salts with flexible unsymmetrical bis(pyridyl) ligands, including derivatives of butyl(pyridin-2-ylmethyl)amine, led to the formation of helical silver(I) coordination polymers. These structures exhibit unique properties such as solid-state luminescent emission, which can be tuned by modifying the ligand structure (Zhang et al., 2013).
Synthesis of Heterocyclic Compounds
This compound derivatives are key intermediates in synthesizing various heterocyclic compounds. These include the preparation of N-(pyrrol-2-yl)amines and their reduction products, which are valuable for synthesizing compounds with potential pharmaceutical applications. The synthesis involves solvent-free condensation and reduction, starting from precursors such as 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, demonstrating the compound's role in facilitating the synthesis of complex organic molecules (Macías et al., 2018).
Ligand Design for Metal Catalysis
Derivatives of this compound are used in designing ligands for metal catalysis. For instance, the exploration of group 10 metal aminopyridinato complexes, synthesized using derivatives of this compound, has shown promising results in catalytic activities such as aryl-Cl activation and hydrosilane polymerization. These complexes display high catalytic efficiency and stability, making them suitable for various industrial applications (Deeken et al., 2006).
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)butan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-2-3-7-11-9-10-6-4-5-8-12-10;;/h4-6,8,11H,2-3,7,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYKBTNVVXGZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=N1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B6344059.png)
amine hydrochloride](/img/structure/B6344067.png)
amine hydrochloride](/img/structure/B6344071.png)



![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)
![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)
amine hydrochloride](/img/structure/B6344130.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)
amine hydrochloride](/img/structure/B6344153.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)